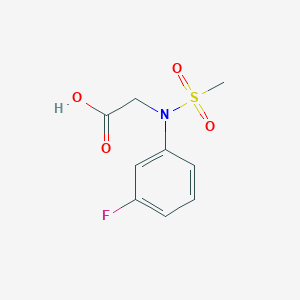

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine

Description

¹H/¹³C NMR

FT-IR

Key absorptions (cm⁻¹):

UV-Vis

Absorption maxima at 260 nm (π→π* transition of the aromatic ring) and 210 nm (n→π* transition of the sulfonyl group).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound ([M+H]⁺ = m/z 247.24) reveals characteristic fragments:

| Fragment Ion (m/z) | Assignment |

|---|---|

| 247.24 | Molecular ion [M+H]⁺ |

| 229.12 | Loss of H₂O (-18.02) |

| 183.08 | Loss of SO₂ (-64.07) |

| 139.05 | Loss of CH₂COOH (-60.02) |

| 122.03 | Fluorophenyl fragment [C₆H₄F]⁺ |

The base peak at m/z 183.08 corresponds to the cleavage of the sulfonamide bond, retaining the fluorophenyl group.

Properties

IUPAC Name |

2-(3-fluoro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSFHQCWQBEFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357235 | |

| Record name | N-(3-fluorophenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667877-45-4 | |

| Record name | N-(3-fluorophenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Hydrolysis

This method involves esterification followed by hydrolysis to obtain the target compound:

-

- DL-fluorophenyl glycine reacts with methanol under acidic conditions (e.g., sulfuric acid) to form methyl esters.

- Temperature is maintained at 35–40°C during the process.

- Unreacted glycine is removed by layering and washing with solvents like toluene.

-

- The methyl esters are hydrolyzed using sodium hydroxide or ammoniacal solutions.

- Neutralization with hydrochloric acid yields the crude product.

Chiral Induction Using Nickel Complexes

Gram-scale asymmetric synthesis using chiral nickel complexes offers high enantiomeric purity:

-

- Fluorinated amino acids are alkylated using Ni(II) Schiff base complexes.

- The reaction is performed in methanol with potassium hydroxide as a base.

-

- One-pot hydrolysis of the complex releases the desired amino acid.

-

- Fmoc (fluorenylmethyloxycarbonyl) protection ensures stability during isolation.

Yield :

Oxazolidinone Derivative Pathway

This pathway utilizes oxazolidinone derivatives for stereoselective synthesis:

-

- Para-fluorophenylacetic acid methyl esters react with pivaloyl chloride and triethylamine in ether solvents.

- S-4-phenyl-2-oxazolidone acts as a chiral auxiliary.

-

- Hydrolysis in THF-water mixtures followed by catalytic hydrogenation yields fluorophenyl glycine derivatives.

Comparison of Methods

| Methodology | Yield/Purity | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Esterification & Hydrolysis | Moderate (98%) | Low | High | Simple |

| Chiral Nickel Complex | High (>96% ee) | Moderate | Moderate | Moderate |

| Oxazolidinone Derivative Pathway | High | High | Low | Complex |

Key Considerations

Reagents :

- Acid catalysts (e.g., sulfuric acid)

- Solvents like methanol, THF, and toluene

- Bases (e.g., sodium hydroxide)

-

- Temperature control is critical for esterification and hydrolysis.

- Chiral synthesis requires precise handling of catalysts.

-

- Crystallization and decolorization steps ensure product quality suitable for pharmaceutical applications.

-

- Use of eco-friendly solvents and reagents can reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogs in Potassium Channel Modulation

Key glycine derivatives with modifications to the phenyl ring or sulfonyl group have been studied for isoform-selective potassium channel activation. Below is a comparative analysis:

Key Findings:

- Substituent Bulk : Trifluoromethyl groups (e.g., 2TFMPG) hinder binding, whereas smaller halides (e.g., fluorine) enhance compatibility with channel pockets .

- Electron-Withdrawing Effects : Nitro groups () increase reactivity but may reduce selectivity due to excessive polarity.

Sulfonyl Group Variants

Modifications to the sulfonyl moiety significantly alter physicochemical properties:

Key Findings:

Biological Activity

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine, often abbreviated as N-(3-F-Ph)-N-Ms-Gly, is a synthetic organic compound with significant potential in pharmacological applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

- Chemical Formula : C₉H₁₀FNO₄S

- Molecular Weight : Approximately 265.25 g/mol

- Structural Features :

- Contains a fluorinated phenyl group.

- Features a methylsulfonyl moiety attached to glycine.

Synthesis

The synthesis of N-(3-F-Ph)-N-Ms-Gly can be achieved through various methods, including the reaction of N-(3-fluorophenyl)glycine with methanesulfonyl chloride. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm its structure and purity .

N-(3-F-Ph)-N-Ms-Gly has been identified as an inhibitor of glycine transporters, particularly GlyT-1. By inhibiting these transporters, the compound increases extracellular glycine levels, which can potentiate NMDA receptor activation. This mechanism is crucial for understanding its potential therapeutic effects in neurological disorders such as schizophrenia and cognitive deficits .

Interaction with Glycine Transporters

The inhibition of glycine transporters leads to:

- Enhanced synaptic glycine levels.

- Potentiation of NMDA receptor function.

- Improvement in cognitive performance in animal models .

Biological Activity and Therapeutic Potential

Research indicates that N-(3-F-Ph)-N-Ms-Gly may be beneficial for treating conditions associated with NMDA receptor hypofunction. Notable findings include:

- Cognitive Enhancement : In animal models, compounds that inhibit GlyT-1 have been shown to improve cognitive deficits induced by substances like phencyclidine (PCP). For instance, the selective GlyT-1 inhibitor NFPS demonstrated significant improvements in cognitive performance and sensorimotor gating .

-

Potential Applications :

- Treatment of schizophrenia.

- Management of cognitive deficits related to various neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3-F-Ph)-N-Ms-Gly, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-N-(methylsulfonyl)glycine | Similar fluorinated phenyl group | Different position of fluorine affecting activity |

| N,N-Dimethylglycine | Contains two methyl groups on nitrogen | Less potent as a glycine transporter inhibitor |

| N-(3-chlorophenyl)-N-(methylsulfonyl)glycine | Chlorine instead of fluorine | Varies in biological activity due to halogen effects |

| Sarcosine | Simple amino acid | Lacks sulfonate group but involved in similar pathways |

The unique halogenation pattern and sulfonamide functionality of N-(3-F-Ph)-N-Ms-Gly enhance its interaction with biological targets compared to similar compounds .

Case Studies and Research Findings

Numerous studies have explored the implications of glycine transporter inhibition:

- Study on Cognitive Deficits : Research demonstrated that repeated administration of PCP caused long-term cognitive deficits in mice, which could be ameliorated by subsequent treatment with GlyT-1 inhibitors like NFPS. This suggests that enhancing synaptic glycine can reverse cognitive impairments .

- Electrophysiological Effects : In vivo studies indicated that selective inhibition of GlyT-1 led to increased extracellular glycine levels in the prefrontal cortex, enhancing long-term potentiation—a key mechanism underlying learning and memory .

Q & A

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG), and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation of a glycine precursor. For example, reacting 3-fluoroaniline with methylsulfonyl chloride followed by coupling to a glycine derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, confirm peaks for the fluorophenyl group (δ ~7.0–7.5 ppm) and methylsulfonyl moiety (δ ~3.2–3.5 ppm for CH3 and ~130–135 ppm for sulfonyl in NMR) . HRMS should match the calculated molecular weight (C9H10FNO4S: 263.03 g/mol).

Q. How should researchers characterize the physicochemical stability of 3FMSG under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing 3FMSG to varying pH (e.g., 2–9), temperatures (4°C, 25°C, 37°C), and light conditions. Monitor degradation via HPLC with UV detection (λ = 254 nm). Use a C18 column and acetonitrile/water mobile phase. Stability thresholds can be defined as <5% degradation over 72 hours. Reference glycine derivatives like N-(methylsulfonyl)glycine (boiling point: 344.3°C) for thermal stability comparisons .

Advanced Research Questions

Q. What experimental designs are optimal for investigating 3FMSG as a KCNA1 potassium channel activator?

- Methodological Answer : Use patch-clamp electrophysiology on HEK293 cells expressing KCNA1 channels. Prepare 3FMSG in bath solution (10 mM stock, diluted to 1–100 µM). Apply voltage steps from -80 mV to +40 mV and measure current amplitudes. Generate concentration-response curves (EC50 calculation) and compare to controls like 2FPG [(2-fluorophenyl)glycine]. Include Z-D-Cyclohexyl-glycine as a negative control . Validate isoform specificity by testing against related channels (e.g., KCNQ1).

Q. How can structural modifications of 3FMSG improve its potency and selectivity for KCNA1?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents on the fluorophenyl ring (e.g., trifluoromethyl, methoxy) or varying sulfonyl groups (e.g., isobutylsulfonyl). Test analogs using the patch-clamp protocol above. Molecular docking with KCNA1 homology models (e.g., using AutoDock Vina) can predict binding interactions. Prioritize analogs with lower EC50 values and >10-fold selectivity over off-target channels .

Q. How should researchers resolve contradictions in reported bioactivity data for 3FMSG across studies?

- Methodological Answer : Re-evaluate experimental variables:

- Compound purity : Confirm via HPLC (>98%) and HRMS.

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid precipitation.

- Cell line variability : Compare results across multiple cell lines (e.g., HEK293 vs. CHO).

- Batch effects : Source 3FMSG from multiple suppliers (e.g., Cayman Chemical) and repeat assays.

Statistical meta-analysis of published data can identify outliers tied to specific protocols .

Data Analysis & Validation

Q. What analytical techniques are critical for detecting 3FMSG in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with a triple quadrupole system. For plasma samples, employ protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Monitor transitions m/z 263.03 → 152.0 (quantifier) and 263.03 → 109.0 (qualifier). Validate with calibration curves (1–1000 ng/mL, R² > 0.99) and spike-recovery tests (85–115% recovery) .

Q. How can researchers validate target engagement of 3FMSG in vivo?

- Methodological Answer : Use transgenic animal models (e.g., KCNA1-knockout mice) and administer 3FMSG intravenously (10 mg/kg). Measure electrophysiological responses in brain slices (e.g., hippocampal CA1 neurons). Compare wild-type vs. knockout cohorts to confirm KCNA1-dependent effects. Pair with radiolabeled 3FMSG (e.g., -labeled) for PET imaging to assess biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.